molecular formula C14H19NO B4937534 4-(3,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine

4-(3,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine

Cat. No.: B4937534
M. Wt: 217.31 g/mol
InChI Key: GOHZLKFOSUQWIF-UHFFFAOYSA-N
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Description

4-(3,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine is an organic compound that features a phenoxy group substituted with two methyl groups at the 3 and 5 positions, an ethyl group attached to a but-2-yn-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Pd/C, hydrogen gas (H2), and other reducing agents.

    Substitution: Ethylamine, sodium hydride (NaH), and other nucleophiles.

Major Products

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Reduced alkyne derivatives (alkenes or alkanes).

    Substitution: Various substituted amine derivatives.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and the alkyne moiety play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the alkyne moiety, in particular, allows for versatile chemical transformations and interactions with molecular targets that are not possible with similar compounds.

Properties

IUPAC Name

4-(3,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-4-15-7-5-6-8-16-14-10-12(2)9-13(3)11-14/h9-11,15H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHZLKFOSUQWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#CCOC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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